molecular formula C22H18Se2 B14653393 Diselenide, bis(2-naphthalenylmethyl) CAS No. 53391-03-0

Diselenide, bis(2-naphthalenylmethyl)

Cat. No.: B14653393
CAS No.: 53391-03-0
M. Wt: 440.3 g/mol
InChI Key: PBDAZKKNFKNBHX-UHFFFAOYSA-N
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Description

Diselenide, bis(2-naphthalenylmethyl) is an organoselenium compound characterized by the presence of two selenium atoms bonded to two 2-naphthalenylmethyl groups.

Chemical Reactions Analysis

Types of Reactions: Diselenide, bis(2-naphthalenylmethyl) undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions include selenoxides, selenols, and substituted organoselenium compounds, which have diverse applications in organic synthesis and medicinal chemistry .

Mechanism of Action

The mechanism of action of diselenide, bis(2-naphthalenylmethyl) involves its redox activity. The compound can undergo oxidation and reduction reactions, which allow it to modulate redox states in biological systems. This redox modulation is crucial for its antioxidant properties and its ability to inhibit certain enzymes . The molecular targets include various enzymes and proteins involved in oxidative stress and cellular signaling pathways .

Comparison with Similar Compounds

Comparison: Diselenide, bis(2-naphthalenylmethyl) is unique due to its specific naphthalenylmethyl groups, which impart distinct electronic and steric properties compared to other diselenides.

Properties

CAS No.

53391-03-0

Molecular Formula

C22H18Se2

Molecular Weight

440.3 g/mol

IUPAC Name

2-[(naphthalen-2-ylmethyldiselanyl)methyl]naphthalene

InChI

InChI=1S/C22H18Se2/c1-3-7-21-13-17(9-11-19(21)5-1)15-23-24-16-18-10-12-20-6-2-4-8-22(20)14-18/h1-14H,15-16H2

InChI Key

PBDAZKKNFKNBHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C[Se][Se]CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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